N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide, commonly known as ABT-737, is a small molecule inhibitor that has shown promising results in cancer treatment. ABT-737 is a member of the BH3-mimetic class of drugs that target the B-cell lymphoma 2 (Bcl-2) family of proteins, which are known to regulate apoptosis (programmed cell death) in cells.
Mécanisme D'action
ABT-737 binds to the hydrophobic groove of the anti-apoptotic proteins N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide, Bcl-XL, and Bcl-w, thereby preventing their interaction with the pro-apoptotic proteins Bax and Bak. This leads to the activation of Bax and Bak, which in turn triggers the mitochondrial apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer cells. The drug has also been shown to inhibit tumor growth in mouse xenograft models of cancer. ABT-737 has a relatively short half-life and is rapidly metabolized in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-737 has several advantages as a research tool. It is a potent and selective inhibitor of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide, Bcl-XL, and Bcl-w, which makes it a valuable tool for studying the role of these proteins in apoptosis and cancer. However, the drug has a relatively short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on ABT-737. One area of interest is the development of more potent and selective BH3-mimetics that can overcome resistance to ABT-737. Another area of interest is the identification of biomarkers that can predict response to ABT-737 treatment. Finally, there is interest in exploring the potential of ABT-737 as a combination therapy with other chemotherapeutic agents or targeted therapies.
Méthodes De Synthèse
The synthesis of ABT-737 involves a multi-step process that starts with the reaction between 2-aminobenzenethiol and acetic anhydride to yield 6-acetamido-2-mercaptobenzothiazole. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride to form ABT-737.
Applications De Recherche Scientifique
ABT-737 has been extensively studied in preclinical models of cancer and has shown promising results as a single agent or in combination with other chemotherapeutic agents. The drug has been shown to induce apoptosis in cancer cells by targeting the anti-apoptotic proteins N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide, Bcl-XL, and Bcl-w, which are overexpressed in many types of cancer.
Propriétés
Formule moléculaire |
C16H11Cl2N3O2S |
---|---|
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-8(22)19-10-3-5-13-14(7-10)24-16(20-13)21-15(23)9-2-4-11(17)12(18)6-9/h2-7H,1H3,(H,19,22)(H,20,21,23) |
Clé InChI |
LKFYDZYHIBLKMS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.